molecular formula C10H18O4Se2 B074529 Butyric acid, 3,3'-diselenobis[3-methyl- CAS No. 1599-27-5

Butyric acid, 3,3'-diselenobis[3-methyl-

Cat. No.: B074529
CAS No.: 1599-27-5
M. Wt: 360.2 g/mol
InChI Key: UJTWQTXGKNKDDM-UHFFFAOYSA-N
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Description

Butyric acid, 3,3'-diselenobis[3-methyl-] is a selenated derivative of butyric acid (C₄H₈O₂), where two selenium atoms replace oxygen or sulfur in a diselenide (-Se-Se-) bridge. The substitution of selenium and methyl groups at specific positions (e.g., 3,3') likely influences reactivity, stability, and biological activity compared to non-selenium or shorter-chain analogs.

Properties

CAS No.

1599-27-5

Molecular Formula

C10H18O4Se2

Molecular Weight

360.2 g/mol

IUPAC Name

3-[(1-carboxy-2-methylpropan-2-yl)diselanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H18O4Se2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14)

InChI Key

UJTWQTXGKNKDDM-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O

Canonical SMILES

CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O

Synonyms

3,3'-Diselenobis(3-methylbutyric acid)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Selenium-Containing Compounds

Key Selenated Analogs:
Compound Name Molecular Weight CAS Number Substituents Key Features
Butyric acid, 4,4'-diselenobis[3,3-dimethyl] 390 3709-12-4 3,3-dimethyl, 4,4'-Se-Se Higher steric hindrance due to methyl groups
Hexanoic acid, 6,6'-diselenodi- 390 55887-88-2 6,6'-Se-Se, C6 chain Longer carbon chain may enhance lipid solubility
Butyric acid, 3,3'-diselenobis[3-methyl-] Inferred 390 Not available 3-methyl, 3,3'-Se-Se Hypothesized enhanced redox activity due to selenium positioning

Comparison Insights :

  • Steric Effects: The 4,4'-diselenobis[3,3-dimethyl] variant has methyl groups at the 3-position, increasing steric hindrance around the diselenide bridge. This may reduce reactivity compared to the hypothetical 3,3'-diselenobis[3-methyl-] compound, where substituents are closer to the reactive Se-Se bond .
  • Chain Length: Hexanoic acid’s longer C6 backbone (vs. C4 in butyric acid derivatives) could improve membrane permeability in biological systems but reduce volatility in industrial applications .
  • Selenium vs. Sulfur : Selenium’s lower electronegativity and larger atomic radius compared to sulfur may confer distinct redox properties, making diselenides more prone to oxidation than disulfides .

Comparison with Non-Selenium Butyric Acid Derivatives

Common Butyric Acid Analogs:
Compound Name Key Features Applications Evidence Source
Butyric acid (straight-chain) Major fermentation product; volatile fatty acid Biofuel precursor, animal feed additive
Butanoic acid, 3-methyl- Branched isomer; fruity aroma Food flavoring (e.g., Luzhoulaojiao liquor)
Ethyl butyrate Esterified form; sweet odor Fragrance in cosmetics and food

Functional Differences :

  • Volatility and Odor: Straight-chain butyric acid is notorious for its rancid smell, whereas 3-methylbutanoic acid contributes to desirable aromas in fermented products . The selenated derivative’s odor profile is uncharacterized but likely distinct due to selenium’s properties.
  • Biological Activity: Butyric acid is a key energy source for gut epithelial cells, while selenium-containing analogs may act as antioxidants or enzyme cofactors due to selenium’s role in selenoproteins .

Research and Application Insights

  • Synthesis and Stability : Selenium-containing butyric acid derivatives are rare in literature. The synthesis of such compounds likely involves selenation of butyric acid precursors, but stability challenges (e.g., susceptibility to oxidation) may limit industrial use .
  • Potential Uses: Pharmaceuticals: Selenium’s antioxidant properties suggest applications in mitigating oxidative stress . Agriculture: Microencapsulated butyric acid is used in animal feed; selenated versions could enhance bioavailability or controlled release .
Table 1: Physicochemical Properties of Key Compounds
Property Butyric Acid, 3,3'-diselenobis[3-methyl-] Butyric Acid, 4,4'-diselenobis[3,3-dimethyl] Hexanoic Acid, 6,6'-diselenodi-
Molecular Weight 390 (inferred) 390 390
Solubility (Predicted) Low in water, high in lipids Similar Higher lipid solubility
Reactivity High (proximity of Se-Se to methyl) Moderate (steric hindrance) Moderate (longer chain)

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